molecular formula C15H18BrNO3 B13099319 Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate

Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate

Cat. No.: B13099319
M. Wt: 340.21 g/mol
InChI Key: OGNHWCMPTSYULY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This specific compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the bromomethyl and methoxy groups. The final step involves the esterification of the carboxyl group with tert-butyl alcohol.

    Preparation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Bromomethyl and Methoxy Groups: The bromomethyl group can be introduced via bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Methyl iodide: Used for methylation reactions.

    Potassium carbonate: Used as a base in methylation reactions.

    Sulfuric acid: Used as a catalyst in esterification reactions.

    Potassium permanganate: Used for oxidation reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.

    Oxidation Products: Oxidation of the methoxy group results in the formation of a carbonyl group.

    Reduction Products: Reduction of the ester group results in the formation of an alcohol.

Scientific Research Applications

Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of indole-based biological processes. Indoles are known to interact with various biological targets, and this compound can be used to investigate these interactions.

    Medicine: Indole derivatives have shown potential in the development of pharmaceuticals. This compound can be used as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of an indole ring.

    Tert-butyl bromoacetate: Contains a bromomethyl group and a tert-butyl ester group but lacks the indole core.

Uniqueness

Tert-butyl 3-(bromomethyl)-5-methoxy-1H-indole-1-carboxylate is unique due to the presence of the indole core, which imparts specific biological activity and reactivity. The combination of the bromomethyl, methoxy, and tert-butyl ester groups provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(18)17-9-10(8-16)12-7-11(19-4)5-6-13(12)17/h5-7,9H,8H2,1-4H3

InChI Key

OGNHWCMPTSYULY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CBr

Origin of Product

United States

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